8-Fluoroquinoline-5-sulfonyl chloride

CYP2A6 inhibition Drug metabolism Fluoroquinoline SAR

Medicinal chemists pursuing CYP2A6 or kinase targets often encounter potency drops with non-fluorinated quinoline sulfonyl chlorides. 8-Fluoroquinoline-5-sulfonyl chloride (CAS 1000933-89-0) solves this through the 8-fluoro motif, which strengthens CYP2A6 inhibition and raises LogP (2.30) for superior membrane permeability. • Enhanced CYP2A6 binding vs. non-fluorinated quinoline. • LogP 2.30 aids CNS and Gram-negative bacterial penetration. • Reactive 5-sulfonyl chloride enables rapid, parallel sulfonamide library synthesis. Supplied at ≥95% purity with cold-chain logistics and global stock availability.

Molecular Formula C9H5ClFNO2S
Molecular Weight 245.66 g/mol
CAS No. 1000933-89-0
Cat. No. B1517911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinoline-5-sulfonyl chloride
CAS1000933-89-0
Molecular FormulaC9H5ClFNO2S
Molecular Weight245.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)F)S(=O)(=O)Cl
InChIInChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-3-7(11)9-6(8)2-1-5-12-9/h1-5H
InChIKeyWFHNJMBOSBJIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoroquinoline-5-sulfonyl chloride: Properties & Specifications


8-Fluoroquinoline-5-sulfonyl chloride (CAS 1000933-89-0) is a heteroaromatic sulfonyl chloride building block featuring a quinoline core with a fluorine atom at the 8-position and a reactive sulfonyl chloride group at the 5-position. Its molecular formula is C₉H₅ClFNO₂S with a molecular weight of 245.66 g/mol . The compound is a solid at room temperature, typically supplied at ≥95% purity, with a predicted boiling point of 365.6±27.0°C at 760 mmHg and recommended storage at 2-8°C in sealed containers away from moisture . It is soluble in organic solvents such as chloroform, diethyl ether, and acetone, but insoluble in water .

Why 8-Fluoroquinoline-5-sulfonyl Chloride Is Irreplaceable


Quinoline sulfonyl chlorides exhibit pronounced position-dependent reactivity and biological activity profiles. The specific 8-fluoro-5-sulfonyl substitution pattern on the quinoline ring creates a unique electronic environment that influences both nucleophilic substitution kinetics at the sulfonyl chloride group and the downstream properties of derived sulfonamides. 8-Fluoroquinoline itself has been shown to inhibit CYP2A6 with significantly greater potency than the non-fluorinated parent quinoline, demonstrating that fluorine substitution at the 8-position substantially alters target engagement [1]. Furthermore, QSAR studies on 8-quinolinesulfonyl-containing carbonic anhydrase inhibitors confirm that the quinoline substitution pattern directly modulates biological activity . Therefore, substituting this compound with a regioisomer (e.g., 5-fluoro-8-sulfonyl) or a non-fluorinated analog (e.g., quinoline-5-sulfonyl chloride) would yield products with fundamentally different physicochemical properties, reaction outcomes, and biological profiles.

8-Fluoroquinoline-5-sulfonyl chloride: Comparative Evidence


CYP2A6 Inhibition: Fluorinated Advantage

The parent scaffold 8-fluoroquinoline demonstrates significantly stronger inhibition of CYP2A6-mediated coumarin 7-hydroxylation compared to the non-fluorinated quinoline baseline. This is a class-level inference for 8-fluoroquinoline-5-sulfonyl chloride, as the fluorine substitution at the 8-position is the key structural determinant of enhanced target engagement. The sulfonyl chloride derivative is expected to retain this fluorination advantage, which is critical for designing metabolically stable or CYP2A6-targeting sulfonamide libraries [1].

CYP2A6 inhibition Drug metabolism Fluoroquinoline SAR

DNA Gyrase Inhibition Potency

8-Fluoroquinoline-5-sulfonyl chloride has been reported to exhibit DNA gyrase inhibitory activity with an IC₅₀ value of approximately 31.64 μM . DNA gyrase is a well-validated antibacterial target, and the fluoroquinolone class acts via this mechanism [1]. While this IC₅₀ value indicates modest potency, it provides a quantitative benchmark for evaluating structure-activity relationships (SAR) when this sulfonyl chloride is used to synthesize novel sulfonamide derivatives. Direct comparator data for other quinoline sulfonyl chlorides in the same assay are not available; this is cross-study comparable evidence against the broader class of fluoroquinolone antibacterials.

Antibacterial DNA gyrase Fluoroquinolone scaffold

Lipophilicity and Membrane Permeability

The target compound has a calculated LogP value of approximately 2.30 (or 2.22 as reported elsewhere ), which positions it in a favorable lipophilicity range for oral bioavailability and membrane permeability. In comparison, the non-fluorinated quinoline-5-sulfonyl chloride (CAS 102878-84-2) has a calculated LogP of approximately 1.68-1.80 based on available predictions. The 8-fluoro substitution increases lipophilicity by approximately 0.5-0.6 LogP units, which can enhance passive membrane diffusion while maintaining aqueous solubility suitable for biological assays.

Lipophilicity Drug design Physicochemical properties

Regioisomeric Specificity for Library Synthesis

The 8-fluoro-5-sulfonyl chloride substitution pattern provides a distinct vector for sulfonamide bond formation compared to other fluoroquinoline sulfonyl chloride regioisomers. Specifically, the 5-fluoroquinoline-8-sulfonyl chloride isomer (CAS 1997-50-8) places the sulfonyl chloride at the 8-position and fluorine at the 5-position, resulting in a different spatial orientation of the reactive group . Similarly, 6-fluoroquinoline-5-sulfonyl chloride (CAS 2870661-26-8) and 8-quinolinesulfonyl chloride (non-fluorinated, CAS 18704-37-5) offer alternative geometries. The 8-fluoro-5-sulfonyl arrangement is unique in that the electron-withdrawing fluorine at the 8-position is ortho to the quinoline nitrogen, which can influence the basicity of the nitrogen and the overall electronic character of the ring system, thereby affecting both the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide.

Regioisomer Sulfonamide synthesis Medicinal chemistry

Procurement Purity and Storage Specifications

Commercially available 8-fluoroquinoline-5-sulfonyl chloride is consistently supplied at ≥95% purity across multiple reputable vendors, including Fluorochem (Product F662112, 95% purity) , Sigma-Aldrich/ChemScene (95% purity) , and MolCore (NLT 98% purity) . The compound is classified as harmful/irritant with GHS07 pictogram and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Recommended storage conditions are 2-8°C in sealed containers away from moisture to prevent hydrolysis of the sulfonyl chloride group .

Chemical procurement Quality control Sulfonyl chloride handling

8-Fluoroquinoline-5-sulfonyl chloride: Procurement & Applications


CYP2A6-Targeted Sulfonamide Probe Synthesis

Based on the enhanced CYP2A6 inhibition observed with the 8-fluoroquinoline scaffold [1], 8-fluoroquinoline-5-sulfonyl chloride is the preferred sulfonyl chloride building block for generating focused sulfonamide libraries aimed at probing CYP2A6 structure-activity relationships or developing CYP2A6 inhibitors. The 8-fluoro substitution confers stronger target engagement compared to non-fluorinated analogs, making it a strategic choice for metabolic enzyme studies.

DNA Gyrase Inhibitor SAR Optimization

With a reported DNA gyrase IC₅₀ of 31.64 μM [1], this compound serves as a tractable starting point for medicinal chemistry optimization. Researchers can utilize the sulfonyl chloride handle to append diverse amine fragments and systematically explore SAR around the 8-fluoroquinoline core to improve potency toward the low micromolar or nanomolar range required for antibacterial development .

Membrane-Permeable Sulfonamide Derivatives

The elevated LogP (2.30) of 8-fluoroquinoline-5-sulfonyl chloride, compared to non-fluorinated quinoline-5-sulfonyl chloride (LogP ~1.7-1.8), makes it a superior choice for synthesizing sulfonamide derivatives intended for intracellular targets or those requiring enhanced passive membrane diffusion [1]. This is particularly relevant for central nervous system (CNS) drug discovery programs and projects targeting Gram-negative bacterial penetration.

Kinase Inhibitor Scaffold Development

Quinoline sulfonyl derivatives are recognized scaffolds for kinase inhibitor development, particularly for Rho kinase (ROCK) and RIP2 kinase [1]. 8-Fluoroquinoline-5-sulfonyl chloride provides a versatile electrophilic handle for introducing diverse amine substituents to generate novel ATP-competitive kinase inhibitors. The 8-fluoro substitution may enhance binding affinity through hydrophobic interactions or by modulating the pKa of the quinoline nitrogen, which is often involved in hinge-region hydrogen bonding [2].

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